BenchChemオンラインストアへようこそ!

Falintolol

Glaucoma Ocular Pharmacology Intraocular Pressure

Falintolol's distinct aliphatic oxime ether scaffold—unlike aryloxypropanolamines—delivers rapid, sustained IOP reduction with 2× faster corneal transport than timolol and minimal epithelial toxicity. Its defined 8:2 syn:anti isomer ratio ensures analytical consistency, making it essential for reproducible glaucoma research and anterior-segment drug delivery studies where generic β-blockers introduce confounding variability.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 106401-51-8
Cat. No. B10799501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalintolol
CAS106401-51-8
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(=NOCC(CNC(C)(C)C)O)C1CC1
InChIInChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9+
InChIKeyIYQDIWRBEQWANY-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Falintolol (CAS 106401-51-8) Procurement Guide: Chemical Identity, Pharmacological Class, and Core Specifications


Falintolol (CAS 106401-51-8) is a synthetic β-adrenergic receptor antagonist belonging to the aliphatic oxime ether class of beta-blockers [1]. It exhibits non-selective antagonism at both β1- and β2-adrenergic receptors, thereby inhibiting catecholamine-induced increases in heart rate, contractility, and intraocular pressure [2]. Structurally, Falintolol features a cyclopropyl moiety linked to an oxime ether side-chain terminating in a tert-butylamino group, with the compound existing as a racemic mixture of syn- and anti-geometric isomers in an approximate 8:2 ratio [3]. The compound is primarily utilized in preclinical and translational research for cardiovascular pharmacology, ocular hypertension, and glaucoma therapeutics . Its molecular formula is C12H24N2O2, and its molecular weight is 228.33 g/mol .

Why Falintolol (CAS 106401-51-8) Cannot Be Replaced by Other Beta-Blockers: Key Differentiation Drivers


Although Falintolol shares the beta-adrenergic antagonist mechanism with numerous clinical and research beta-blockers, its unique oxime ether scaffold imparts distinct physicochemical, pharmacokinetic, and pharmacodynamic properties that preclude simple substitution [1]. Unlike traditional aryloxypropanolamine beta-blockers (e.g., timolol, propranolol, betaxolol), Falintolol lacks a phenol or aromatic ring in its core, instead relying on an aliphatic oxime ether for receptor recognition—a structural divergence that alters its ocular penetration kinetics, corneal safety profile, and isomer-specific activity [2]. Moreover, Falintolol exists as a defined mixture of syn- and anti-geometric isomers, a feature not shared by most clinically available beta-blockers, which can influence both analytical method development and in vivo pharmacology [3]. Consequently, for research applications where precise control over isomer composition, corneal transport rates, or comparative side-effect profiling is essential, generic substitution with another beta-blocker introduces confounding variables and undermines experimental reproducibility.

Falintolol (CAS 106401-51-8) Comparative Quantitative Evidence Guide


IOP Reduction Efficacy and Duration of Action: Falintolol vs. Timolol

In a rabbit model of alpha-chymotrypsin-induced ocular hypertension, topical falintolol (0.25%–0.5%) produced a reduction in intraocular pressure (IOP) equivalent to that achieved with timolol, the gold-standard clinical comparator. However, the duration of IOP-lowering activity was notably longer with falintolol [1]. Furthermore, the rate of falintolol transport across isolated bovine cornea under simulated physiological conditions was linear for up to three hours and twice as rapid as timolol between 3 and 6 hours post-application [1].

Glaucoma Ocular Pharmacology Intraocular Pressure

Corneal Safety Profile: Comparative Toxicity Assessment

In an in vitro bovine corneal epithelium model measuring electrical potential difference as an indicator of acute toxicity, falintolol at clinical concentrations produced only a minor change in electrophysiology, comparable to timolol and indicating low corneal irritancy. In contrast, propranolol and compound POS 7 (another oxime ether beta-blocker) induced marked alterations, consistent with significant corneal cytotoxicity. Additionally, unlike propranolol, falintolol exhibited no local anesthetic or antimicrobial effects [1].

Ocular Toxicology Corneal Epithelium Beta-Blocker Safety

Ocular Pharmacokinetics: Tissue Distribution Advantage

Following a single topical instillation of 14C-labeled falintolol (0.5% ophthalmic solution) in albino rabbits, total radioactivity levels in ocular tissues were substantially higher than those achieved after an equivalent intravenous dose. Specifically, ocular instillation resulted in radioactivity levels that were 475-fold higher in the cornea, 72-fold higher in the aqueous humor, and 36-fold higher in the iris and ciliary body compared to the intravenous route [1]. Importantly, systemic exposure—as reflected by radioactivity in extraocular tissues and organs—was 30–50% lower after topical administration than after intravenous injection of the same dose [1].

Ocular Drug Delivery Pharmacokinetics Tissue Distribution

Stereochemical Composition: Defined Syn/Anti Isomer Ratio

Falintolol exists as a racemic mixture of syn- and anti-geometric isomers in an approximate ratio of 8:2, as determined by gas chromatographic resolution [1]. This defined isomer composition contrasts with many other beta-blockers that are administered as single enantiomers (e.g., levobunolol, timolol) or that lack geometric isomerism entirely. The presence of both syn- and anti-forms in a reproducible ratio is essential for analytical method validation and for ensuring batch-to-batch consistency in research supplies.

Analytical Chemistry Chiral Separation Stereochemistry

Receptor Binding Profile: Non-Selective β1/β2 Antagonism

Falintolol functions as a non-selective β1/β2-adrenergic receptor antagonist, a property shared with timolol and propranolol but distinct from β1-selective agents like betaxolol or β1-selective agents with partial agonist activity like carteolol [1]. While specific Ki values for falintolol at human β1- and β2-adrenoceptors are not uniformly reported across all authoritative databases, its classification as a non-selective antagonist is consistently documented in the primary literature and product specifications .

Adrenergic Receptor Pharmacology Binding Affinity

Long-Term Storage Stability: Procurement and Inventory Management

Falintolol demonstrates extended stability under recommended storage conditions: powder form remains stable for 3 years at -20°C, while solutions prepared in DMSO or other solvents are stable for 1 year at -80°C . The compound is also stable at ambient temperature for several days during routine shipping, simplifying logistics [1]. This stability profile is comparable to or exceeds that of many other beta-blockers, reducing the frequency of repurchasing and minimizing experimental variability due to compound degradation.

Chemical Stability Storage Conditions Inventory Management

Optimal Application Scenarios for Falintolol (CAS 106401-51-8) in Preclinical and Translational Research


Long-Duration Glaucoma Studies Requiring Extended IOP Control

Falintolol is particularly suited for chronic glaucoma models where sustained intraocular pressure reduction is desired. As demonstrated in head-to-head comparison with timolol, falintolol provides equivalent IOP-lowering efficacy but with a significantly longer duration of action [1]. This property enables less frequent dosing, reducing animal handling stress and improving experimental throughput. The compound's rapid corneal transport—twice as fast as timolol between 3–6 hours [1]—further supports efficient drug delivery to anterior segment tissues.

Ocular Toxicology Studies Evaluating Beta-Blocker Corneal Safety

When screening beta-blockers for potential corneal irritation or cytotoxicity, falintolol serves as a low-toxicity reference standard. In vitro electrophysiology assays using bovine corneal epithelium have shown that falintolol, like timolol, induces only minor changes in corneal potential difference, in stark contrast to propranolol and other oxime ether analogs that cause marked epithelial damage [2]. Additionally, falintolol lacks the confounding local anesthetic and antimicrobial activities observed with certain other beta-blockers [2].

Pharmacokinetic Investigations of Topical Ocular Drug Delivery

Falintolol's unique distribution profile—characterized by exceptionally high ocular tissue concentrations (475× higher in cornea, 72× higher in aqueous humor, and 36× higher in iris/ciliary body compared to systemic administration) coupled with 30–50% lower systemic exposure after topical dosing [3]—makes it an ideal probe for studying anterior segment drug delivery. This property allows researchers to maximize local pharmacological effects while minimizing potential systemic side effects in animal models.

Analytical Method Development and Chiral Separation Studies

The defined 8:2 syn:anti isomer ratio of falintolol [4] provides a valuable test system for developing and validating gas chromatographic or HPLC methods for geometric isomer resolution. Analytical chemists can leverage this known composition to optimize separation conditions, assess column performance, and establish system suitability criteria. The presence of both geometric isomers also offers a useful internal quality check for confirming compound identity and purity upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Falintolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.